Cas no 197239-49-9 (2-Fluoro-4-(trifluoromethyl)benzyl Alcohol)

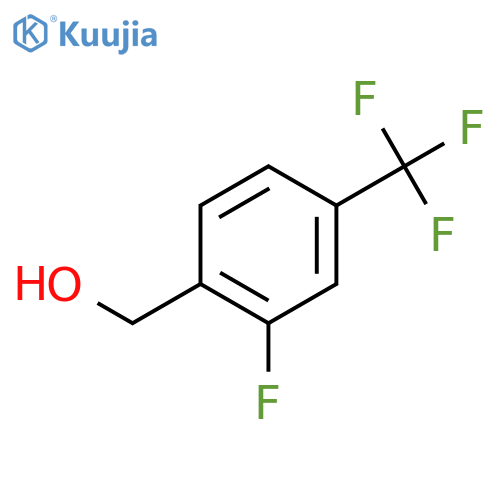

197239-49-9 structure

商品名:2-Fluoro-4-(trifluoromethyl)benzyl Alcohol

2-Fluoro-4-(trifluoromethyl)benzyl Alcohol 化学的及び物理的性質

名前と識別子

-

- (2-Fluoro-4-(trifluoromethyl)phenyl)methanol

- 2-Fluoro-4-(trifluoromethyl)benzyl alcohol

- [2-fluoro-4-(trifluoromethyl)phenyl]methanol

- 4-Trifluoromethyl-2-fluorobenzyl alcohol

- RARECHEM AL BD 0319

- 2-Fluoro-4-(trifluoromethyl)benzylalcohol97%

- 2-Fluoro-4-(trifluoromethyl)benzyl alcohol 97%

- AKOS006229557

- FT-0612328

- 4-Trifluoromethyl-2-Fluoro Benzylalcohol

- MFCD00070808

- CS-W010667

- 197239-49-9

- Benzenemethanol,2-fluoro-4-(trifluoromethyl)-

- SY061761

- SCHEMBL857195

- EN300-1934935

- DTXSID90372142

- Benzenemethanol, 2-fluoro-4-(trifluoromethyl)-

- A813897

- JS-4097

- AM62589

- AT22427

- DB-044950

- 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol

-

- MDL: MFCD00070808

- インチ: InChI=1S/C8H6F4O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2

- InChIKey: IOCYBFIAGBIYJU-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1CO)F)C(F)(F)F

- BRN: 8313249

計算された属性

- せいみつぶんしりょう: 194.03500

- どういたいしつりょう: 194.035

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 20.2A^2

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 1.377

- ふってん: 198 ºC

- フラッシュポイント: 73 ºC

- 屈折率: 1.447

- PSA: 20.23000

- LogP: 2.33680

- ようかいせい: 未確定

2-Fluoro-4-(trifluoromethyl)benzyl Alcohol セキュリティ情報

2-Fluoro-4-(trifluoromethyl)benzyl Alcohol 税関データ

- 税関コード:2906299090

- 税関データ:

中国税関コード:

2906299090概要:

29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2-Fluoro-4-(trifluoromethyl)benzyl Alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GY658-1g |

2-Fluoro-4-(trifluoromethyl)benzyl Alcohol |

197239-49-9 | 95+% | 1g |

240.0CNY | 2021-07-13 | |

| Chemenu | CM283152-5g |

(2-Fluoro-4-(trifluoromethyl)phenyl)methanol |

197239-49-9 | 95% | 5g |

$103 | 2023-03-05 | |

| Alichem | A014001194-500mg |

2-Fluoro-4-(trifluoromethyl)benzyl alcohol |

197239-49-9 | 97% | 500mg |

$790.55 | 2023-09-02 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20626-5g |

2-Fluoro-4-(trifluoromethyl)benzyl alcohol, 97% |

197239-49-9 | 97% | 5g |

¥5402.00 | 2023-02-22 | |

| TRC | F599120-100mg |

2-Fluoro-4-(trifluoromethyl)benzyl Alcohol |

197239-49-9 | 100mg |

$ 80.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 002426-5g |

2-Fluoro-4-(trifluoromethyl)benzyl Alcohol |

197239-49-9 | 97% | 5g |

1023.0CNY | 2021-07-13 | |

| Chemenu | CM283152-100g |

(2-Fluoro-4-(trifluoromethyl)phenyl)methanol |

197239-49-9 | 95% | 100g |

$523 | 2021-06-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 002426-1g |

2-Fluoro-4-(trifluoromethyl)benzyl Alcohol |

197239-49-9 | 97% | 1g |

306.0CNY | 2021-07-13 | |

| Enamine | EN300-1934935-2.5g |

[2-fluoro-4-(trifluoromethyl)phenyl]methanol |

197239-49-9 | 95% | 2.5g |

$60.0 | 2023-06-02 | |

| Oakwood | 006410-250mg |

2-Fluoro-4-(trifluoromethyl)benzyl alcohol |

197239-49-9 | 95% | 250mg |

$10.00 | 2024-07-19 |

2-Fluoro-4-(trifluoromethyl)benzyl Alcohol 関連文献

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716

-

5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

197239-49-9 (2-Fluoro-4-(trifluoromethyl)benzyl Alcohol) 関連製品

- 207981-45-1([2-fluoro-3-(trifluoromethyl)phenyl]methanol)

- 67515-61-1(4-Fluoro-3-(trifluoromethyl)benzyl Alcohol)

- 152211-15-9(2-Fluoro-6-(trifluoromethyl)benzyl alcohol)

- 207974-09-2(2-Fluoro-5-(trifluoromethyl)benzyl Alcohol)

- 230295-16-6(3-Fluoro-4-(trifluoromethyl)benzyl alcohol)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:197239-49-9)2-Fluoro-4-(trifluoromethyl)benzyl Alcohol

清らかである:99%

はかる:25g

価格 ($):197.0